molecular formula C19H19N5O B6426317 3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 402604-38-0

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B6426317
CAS No.: 402604-38-0
M. Wt: 333.4 g/mol
InChI Key: VJNLPAIHFJQFMJ-FYJGNVAPSA-N
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Description

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.15896025 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-3-14-4-6-16(7-5-14)17-12-18(23-22-17)19(25)24-21-13(2)15-8-10-20-11-9-15/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNLPAIHFJQFMJ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402604-38-0
Record name 3-(4-ETHYLPHENYL)-N'-(1-(4-PYRIDINYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a pyrazole ring, an ethylphenyl group, and a pyridine moiety, which contribute to its pharmacological potential.

  • Molecular Formula : C19H19N5O
  • Molecular Weight : 333.39 g/mol
  • CAS Number : 402604-38-0

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its interactions with various biological targets.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well documented. Research indicates that certain derivatives exhibit potent activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity, suggesting that modifications to the pyrazole framework can optimize antimicrobial properties .

Anticancer Potential

Emerging studies have begun to explore the anticancer potential of pyrazole derivatives. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, certain pyrazole compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspases and inhibition of survival pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar pyrazole compounds:

  • Anti-inflammatory Effects : A series of novel pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard treatments .
  • Antimicrobial Efficacy : Compounds derived from the pyrazole scaffold were tested against multiple bacterial strains, with some showing MIC values comparable to established antibiotics .
  • Anticancer Studies : Pyrazole derivatives were evaluated for their ability to induce apoptosis in various cancer cell lines, revealing promising results in inhibiting tumor growth through targeted molecular interactions .

Comparative Analysis Table

Biological ActivityCompoundEffectivenessReference
Anti-inflammatoryPyrazole Derivative A85% TNF-α Inhibition at 10 µM
AntimicrobialPyrazole Derivative BMIC comparable to antibiotics
AnticancerPyrazole Derivative CInduces apoptosis in cancer cells

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